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molecular formula C7H8BrNO B8654040 4-Bromo-2,5-dimethylpyridine 1-oxide CAS No. 17117-24-7

4-Bromo-2,5-dimethylpyridine 1-oxide

Cat. No. B8654040
M. Wt: 202.05 g/mol
InChI Key: WQBUJKNLUQKSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376436B2

Procedure details

To a solution of acetyl bromide (43.09 mL, 582.81 mmol) in acetic acid (70 mL) was added 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (which may be prepared as described in Description 135) (9.8 g, 58.28 mmol) dropwise over 5 mins. After addition, the mixture was stirred at 80° C. overnight. The reaction mixture was poured on to ice and the solution basified to pH 8 with cold 2M sodium hydroxide. The aqueous layer was extracted with DCM (3x). The combined organics were washed with brine, dried over magnesium sulphate, filtered and evaporated to a pale yellow solid, 4-bromo-2,5-dimethyl-1-oxido-pyridin-1-ium (D136) (12.3 g);
Quantity
43.09 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Br:4])(=O)[CH3:2].C[C:6]1[CH:11]=[C:10]([N+]([O-])=O)[C:9](C)=[CH:8][N+:7]=1[O-:16].[OH-].[Na+]>C(O)(=O)C>[Br:4][C:1]1[C:11]([CH3:10])=[CH:6][N+:7]([O-:16])=[C:8]([CH3:9])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
43.09 mL
Type
reactant
Smiles
C(C)(=O)Br
Name
Quantity
9.8 g
Type
reactant
Smiles
CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on to ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3x)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a pale yellow solid, 4-bromo-2,5-dimethyl-1-oxido-pyridin-1-ium (D136) (12.3 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC(=[N+](C=C1C)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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